Benalaxyl

Catalog No.
S520731
CAS No.
71626-11-4
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benalaxyl

CAS Number

71626-11-4

Product Name

Benalaxyl

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3

InChI Key

CJPQIRJHIZUAQP-INIZCTEOSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

benalaxyl, benalaxyl, (D)-isomer, benalaxyl, (L)-isomer, methyl N-phenylacetyl-N-2,6-xylylalaninate

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2

Description

The exact mass of the compound Benalaxyl is 325.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benalaxyl is a chemical compound primarily used as a fungicide, classified under the phenylamide group. Its chemical formula is C20H23NO3, and it exhibits protective, curative, and eradicative properties against diseases caused by Oomycetes, including downy mildew and late blight in various crops. The compound works by inhibiting nucleic acid synthesis in fungi, specifically targeting RNA polymerase, which is crucial for fungal growth and reproduction .

Benalaxyl is characterized by its relatively low toxicity to mammals and its effectiveness at low concentrations, making it a preferred choice in agricultural practices. Its physical properties include being a white crystalline solid that is soluble in organic solvents but has limited solubility in water .

Mode of Action Studies:

Understanding how fungicides work at the cellular level is crucial for developing new disease control strategies. Researchers utilize Benalaxyl to study its specific mode of action against fungal pathogens. Benalaxyl disrupts RNA synthesis in oomycete fungi, a class of fungus-like organisms that cause significant agricultural diseases. By studying the effects of Benalaxyl on fungal growth and RNA production, scientists gain valuable insights into the essential processes for oomycete survival [].

Development of Resistance:

The widespread use of fungicides can lead to the development of resistance in fungal populations. Scientists employ Benalaxyl to investigate how fungi develop resistance mechanisms. By exposing fungal cultures to Benalaxyl and selecting resistant strains, researchers can identify the genetic mutations that confer resistance. This information is vital for developing new fungicides that are less prone to resistance development [].

Environmental Fate Studies:

The environmental impact of fungicides is a growing concern. Benalaxyl serves as a model compound in studies that track the fate of fungicides in the environment. Researchers use radiolabeled Benalaxyl to trace its movement in soil and water, assess its degradation rate, and determine its potential impact on non-target organisms [].

Development of Novel Delivery Systems:

Enhancing the efficacy and reducing the environmental impact of fungicides are ongoing research goals. Scientists explore the use of Benalaxyl in the development of novel delivery systems. These systems aim to deliver the fungicide directly to the target pathogen, minimizing its exposure to the environment and increasing its effectiveness [].

Reference Standard in Analytical Methods:

Due to its well-defined chemical structure and fungicidal properties, Benalaxyl serves as a reference standard in analytical methods for fungicide detection. Researchers use Benalaxyl to calibrate instruments and validate analytical procedures for quantifying fungicide residues in food, water, and soil samples [].

, particularly oxidation and conjugation processes. In biological systems, it is metabolized into several hydroxymethyl derivatives (G8 and G14), which are further oxidized to carboxy derivatives (G7A and G7B). These metabolites can conjugate with glucose, forming glucosides that are then excreted from the organism . The metabolic pathway involves initial hydroxylation followed by oxidation and conjugation, indicating a complex interaction with biological systems.

The biological activity of benalaxyl is primarily linked to its fungicidal properties. It acts by inhibiting the synthesis of ribonucleic acid within fungal cells, effectively stalling their growth and reproduction. Studies have shown that benalaxyl exhibits both protective and curative effects against fungal pathogens, making it effective in managing crop diseases . Additionally, its enantiomers may have different metabolic pathways and biological activities, influencing its efficacy as a fungicide .

Benalaxyl can be synthesized through various chemical methods. The synthesis typically involves the reaction of specific aniline derivatives with cyclic ketones or other reagents under controlled conditions to form the desired phenylamide structure. The process can vary depending on the desired purity and yield of the final product. Various synthetic routes have been explored to optimize production efficiency while minimizing environmental impact .

Benalaxyl is widely used in agriculture as a fungicide to protect crops from Oomycete infections. It has been applied to various plants, including grapes, potatoes, and tomatoes. Its ability to provide both preventive and curative treatment makes it valuable in integrated pest management strategies. Additionally, research has explored its potential use in other sectors, such as horticulture and turf management .

Studies examining the interactions of benalaxyl with various biological systems have highlighted its metabolic pathways in animals and plants. Research indicates that benalaxyl is rapidly absorbed but poorly bioavailable; less than 10% of the administered dose is excreted via urine, with the majority found in feces . The compound's metabolism varies across species, with different rates of absorption and excretion noted in studies involving rats and laying hens .

Benalaxyl shares similarities with other phenylamide fungicides but possesses unique characteristics that differentiate it from its counterparts. Here are some similar compounds:

CompoundChemical FormulaUnique Features
MetalaxylC15H15N3O4More effective against certain fungi; broader spectrum of activity.
FuralaxylC16H18N2O4Exhibits higher toxicity levels; different metabolic pathways.
CymoxanilC14H15N3O3Effective against downy mildew; different structural properties.

Benalaxyl's unique mechanism of action targeting RNA polymerase distinguishes it from these compounds, providing specific advantages in controlling certain fungal pathogens while maintaining lower toxicity profiles for non-target organisms .

Industrial Synthesis Routes for Benalaxyl Production

The industrial synthesis of benalaxyl follows a well-established acylation pathway involving the coupling of two primary precursors: methyl N-(2,6-dimethylphenyl)-D,L-alaninate and phenylacetyl chloride. This synthetic route exemplifies the classical Schotten-Baumann reaction mechanism commonly employed in pharmaceutical and agrochemical manufacturing [3].

The primary synthetic procedure begins with the preparation of methyl N-(2,6-dimethylphenyl)-D,L-alaninate, which serves as the aniline derivative component. This intermediate undergoes subsequent acylation with phenylacetyl chloride under controlled conditions. The reaction typically employs sodium hydrogen carbonate as a base in N-methylacetamide and toluene solvent systems to neutralize the hydrogen chloride generated during the acylation process [3].

Industrial-scale production methodologies incorporate several critical parameters to ensure consistent product quality and yield optimization. The reaction temperature is maintained between room temperature and reflux conditions, with the phenylacetyl chloride added dropwise over approximately thirty minutes to control the exothermic nature of the acylation reaction [3]. Following the initial reaction period, the mixture undergoes extended heating at reflux temperature for approximately three hours to ensure complete conversion.

The downstream processing involves multiple washing steps with aqueous sodium hydrogen carbonate solution followed by water to remove acid impurities and unreacted starting materials. The organic phase separation employs anhydrous sodium sulfate for dehydration, followed by solvent evaporation under reduced pressure [3]. The crude product typically undergoes recrystallization from petroleum ether fractions to achieve pharmaceutical-grade purity specifications.

Manufacturing facilities typically employ continuous monitoring systems throughout the synthesis process, including real-time temperature control, pH monitoring, and in-process sampling for intermediate analysis. Quality control laboratories conduct comprehensive testing of each batch using high-performance liquid chromatography and gas chromatography-mass spectrometry to verify chemical identity and quantify impurity profiles [4] [5].

The industrial synthesis route demonstrates excellent scalability characteristics, with production facilities capable of generating multi-kilogram quantities per batch cycle. Production optimization studies have identified several critical process parameters, including reagent addition rates, temperature profiles, and agitation speeds, which directly influence product yield and purity specifications [6].

Green Chemistry Approaches in Benalaxyl Derivative Synthesis

Contemporary green chemistry methodologies have introduced significant improvements to traditional benalaxyl synthesis routes, emphasizing atom economy, waste minimization, and environmental sustainability. These approaches align with the twelve principles of green chemistry, particularly focusing on the prevention of waste generation and the utilization of safer chemical alternatives [7] [8].

Solvent-free synthesis methodologies represent a major advancement in green benalaxyl production. Research has demonstrated the feasibility of conducting acylation reactions under neat conditions, eliminating the requirement for volatile organic solvents traditionally employed in industrial processes. These solvent-free approaches utilize solid-supported catalysts and controlled thermal conditions to achieve comparable yields while significantly reducing environmental impact [9].

Microwave-assisted synthesis techniques have emerged as particularly effective for benalaxyl derivative production. These methods dramatically reduce reaction times from several hours to minutes while maintaining high conversion efficiency. Microwave heating provides uniform energy distribution throughout the reaction mixture, enabling precise temperature control and enhanced reaction kinetics [8] [9].

Enzymatic synthesis routes present another promising avenue for green benalaxyl production. Lipase-catalyzed acylation reactions offer exceptional selectivity and operate under mild reaction conditions. These biocatalytic processes employ water-based reaction media or ionic liquids as environmentally benign solvents, significantly reducing the environmental footprint of the manufacturing process [10].

The implementation of flow chemistry principles in benalaxyl synthesis provides continuous production capabilities with enhanced safety profiles. Flow reactors enable precise control of reaction parameters, reduced inventory of hazardous intermediates, and improved heat and mass transfer characteristics. These systems facilitate real-time monitoring and adjustment of reaction conditions, leading to consistent product quality and reduced waste generation [11].

Atom economy optimization strategies focus on maximizing the incorporation of starting materials into the final product structure. Advanced synthetic routes employ alternative coupling agents that generate minimal byproducts or utilize recyclable reagents to minimize waste streams. Dicyclohexylcarbodiimide-mediated coupling reactions, while generating stoichiometric byproducts, can be modified to employ recoverable coupling agents or solid-supported variants [10].

Green metrics evaluation methods provide quantitative assessment tools for comparing the environmental impact of different synthesis routes. Environmental factor calculations, atom utilization percentages, and life cycle assessment methodologies enable manufacturers to identify the most sustainable production pathways for benalaxyl synthesis [12] [7].

Purification and Quality Control Methodologies

Comprehensive purification strategies for benalaxyl production employ multiple separation techniques to achieve pharmaceutical-grade purity specifications. The purification process typically begins with crude product isolation through crystallization from appropriate solvent systems, followed by advanced chromatographic separation methods to remove trace impurities [13].

Column chromatography on alumina represents the primary purification method for benalaxyl, providing excellent separation of the target compound from structurally related impurities. The chromatographic process employs gradient elution systems with carefully optimized mobile phase compositions to achieve baseline resolution of benalaxyl from potential synthetic byproducts [13].

Analytical quality control protocols encompass multiple orthogonal techniques to ensure comprehensive characterization of purified benalaxyl. Gas chromatography with flame ionization detection serves as the primary quantitative analysis method, employing internal standard methodology for accurate concentration determination. The analytical method utilizes a DB-1 megabore capillary column with optimized temperature programming to achieve complete separation of benalaxyl from matrix components [5].

High-performance liquid chromatography methods provide complementary analytical capabilities, particularly for enantiomeric purity assessment. Chiral stationary phases, including cellulose tris-(3,5-dimethylphenylcarbamate) columns, enable baseline separation of benalaxyl enantiomers under normal-phase conditions using hexane-isopropanol mobile phase systems [14] [15].

The validation of analytical methods follows international guidelines, including linearity assessment over appropriate concentration ranges, precision evaluation through replicate analyses, and accuracy determination using certified reference standards. Detection limits and quantification limits are established through signal-to-noise ratio calculations and validated through replicate analyses of spiked samples [16] [17].

Quality control testing protocols incorporate comprehensive impurity profiling using liquid chromatography-mass spectrometry techniques. These methods enable identification and quantification of process-related impurities, degradation products, and potential genotoxic impurities that may arise during synthesis or storage [4].

Stability testing programs evaluate the chemical stability of purified benalaxyl under various storage conditions, including accelerated stability studies at elevated temperatures and humidity levels. These studies provide essential data for establishing appropriate storage conditions and expiration dating for commercial products [4].

Method transfer procedures ensure consistent analytical performance across multiple testing laboratories. Ring trial studies validate the robustness of analytical methods and establish interlaboratory precision parameters for routine quality control applications [18].

The implementation of real-time release testing methodologies enables immediate product release based on process analytical technology measurements, reducing inventory holding times and improving manufacturing efficiency. These systems employ near-infrared spectroscopy and other rapid analytical techniques to provide instantaneous quality assessment [16].

Process analytical technology integration throughout the purification process enables continuous monitoring of critical quality attributes. In-line spectroscopic methods provide real-time feedback on purification efficiency and enable automated adjustment of separation parameters to maintain consistent product quality [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

325.1678

LogP

3.4 (LogP)

Appearance

Solid powder

Melting Point

79.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06UBT0512C

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00e-05 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

71626-11-4

Wikipedia

(+)-benalaxyl
Benalaxyl

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Modify: 2023-08-15
1: Wang X, Wang D, Zhou Z, Zhu W. Subacute oral toxicity assessment of benalaxyl in mice based on metabolomics methods. Chemosphere. 2018 Jan;191:373-380. doi: 10.1016/j.chemosphere.2017.10.085. Epub 2017 Oct 15. PubMed PMID: 29054078.
2: Jing X, Yao G, Liu D, Liang Y, Luo M, Zhou Z, Wang P. Effects of wastewater irrigation and sewage sludge application on soil residues of chiral fungicide benalaxyl. Environ Pollut. 2017 May;224:1-6. doi: 10.1016/j.envpol.2017.03.004. Epub 2017 Mar 10. PubMed PMID: 28288350.
3: Wang X, Zhu W, Qiu J, Wang D, Zhou Z. Enantioselective metabolism and enantiomerization of benalaxyl in mice. Chemosphere. 2017 Feb;169:308-315. doi: 10.1016/j.chemosphere.2016.11.091. Epub 2016 Nov 22. PubMed PMID: 27886532.
4: Lu Y, Shao Y, Dai S, Diao J, Chen X. Stereoselective Behavior of the Fungicide Benalaxyl During Grape Growth and the Wine-Making Process. Chirality. 2016 May;28(5):394-8. doi: 10.1002/chir.22589. Epub 2016 Mar 2. PubMed PMID: 26934695.
5: Wang X, Wang D, Wang Y, Zhang P, Zhou Z, Zhu W. A combined non-targeted and targeted metabolomics approach to study the stereoselective metabolism of benalaxyl enantiomers in mouse hepatic microsomes. Environ Pollut. 2016 May;212:358-365. doi: 10.1016/j.envpol.2016.01.081. Epub 2016 Feb 10. PubMed PMID: 26874317.
6: Liu M, Liu D, Xu Y, Jing X, Zhou Z, Wang P. Fate and stereoselective behavior of benalaxyl in a water-sediment microcosm. J Agric Food Chem. 2015 Jun 3;63(21):5205-11. doi: 10.1021/acs.jafc.5b01448. Epub 2015 May 26. PubMed PMID: 26009811.
7: Qin F, Gao YX, Guo BY, Xu P, Li JZ, Wang HL. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils. J Environ Sci Health B. 2014;49(10):738-46. doi: 10.1080/03601234.2014.929482. PubMed PMID: 25065825.
8: Wang Y, Guo B, Gao Y, Xu P, Zhang Y, Li J, Wang H. Stereoselective degradation and toxic effects of benalaxyl on blood and liver of the Chinese lizard Eremias argus. Pestic Biochem Physiol. 2014 Jan;108:34-41. doi: 10.1016/j.pestbp.2013.11.004. Epub 2013 Dec 4. PubMed PMID: 24485313.
9: Gao Y, Chen J, Wang H, Liu C, Lv X, Li J, Guo B. Enantiomerization and enantioselective bioaccumulation of benalaxyl in Tenebrio molitor larvae from wheat bran. J Agric Food Chem. 2013 Sep 25;61(38):9045-51. doi: 10.1021/jf4020125. Epub 2013 Sep 13. PubMed PMID: 24000806.
10: Nallani GC, ElNaggar SF, Shen L, Chandrasekaran A. In vitro metabolism of [(14)C]-benalaxyl in hepatocytes of rats, dogs and humans. Regul Toxicol Pharmacol. 2017 Mar;84:26-34. doi: 10.1016/j.yrtph.2016.12.006. Epub 2016 Dec 18. PubMed PMID: 27993653.
11: Gu X, Yao T. The integration of in vivo and in vitro metabolism assays to investigate the stereoselective behaviors of benalaxyl in rainbow trout (Oncorhynchus mykiss). J Environ Sci Health B. 2013;48(8):693-9. doi: 10.1080/03601234.2013.778631. Erratum in: J Environ Sci Health B. 2013;48(12):1121. PubMed PMID: 23638897.
12: Kundu C, Goon A, Bhattacharyya A. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes. Bull Environ Contam Toxicol. 2012 Dec;89(6):1253-7. doi: 10.1007/s00128-012-0847-9. Epub 2012 Oct 2. PubMed PMID: 23052585.
13: Huang L, Lu D, Diao J, Zhou Z. Enantioselective toxic effects and biodegradation of benalaxyl in Scenedesmus obliquus. Chemosphere. 2012 Mar;87(1):7-11. doi: 10.1016/j.chemosphere.2011.11.029. Epub 2011 Dec 9. PubMed PMID: 22169712.
14: Pérez-Fernández V, García MÁ, Marina ML. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities. J Chromatogr A. 2011 Jul 29;1218(30):4877-85. doi: 10.1016/j.chroma.2010.12.116. Epub 2011 Jan 5. PubMed PMID: 21272886.
15: Zhang P, Zhu W, Dang Z, Shen Z, Xu X, Huang L, Zhou Z. Stereoselective metabolism of benalaxyl in liver microsomes from rat and rabbit. Chirality. 2011 Feb;23(2):93-8. doi: 10.1002/chir.20879. PubMed PMID: 20544700.
16: Xu P, Liu D, Diao J, Lu D, Zhou Z. Enantioselective acute toxicity and bioaccumulation of benalaxyl in earthworm (Eisenia fedtia). J Agric Food Chem. 2009 Sep 23;57(18):8545-9. doi: 10.1021/jf902420a. PubMed PMID: 19694444.
17: Gu X, Wang P, Liu D, Lv C, Lu Y, Zhou Z. Stereoselective degradation of benalaxyl in tomato, tobacco, sugar beet, capsicum, and soil. Chirality. 2008 Feb;20(2):125-9. PubMed PMID: 18092301.
18: Wang X, Jia G, Qiu J, Diao J, Zhu W, Lv C, Zhou Z. Stereoselective degradation of fungicide benalaxyl in soils and cucumber plants. Chirality. 2007 May 5;19(4):300-6. PubMed PMID: 17345561.
19: Qiu J, Wang Q, Zhu W, Jia G, Wang X, Zhou Z. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits. Chirality. 2007 Jan;19(1):51-5. PubMed PMID: 17089341.
20: Patakioutas GI, Karras G, Hela D, Albanis TA. Pirimiphos-methyl and benalaxyl losses in surface runoff from plots cultivated with potatoes. Pest Manag Sci. 2002 Dec;58(12):1194-204. PubMed PMID: 12476992.

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